2-Amino-N,N-dimethylacetamide vs. N,N-Dimethylacetamide: Functional Group Determinants of Utility as a Synthetic Building Block
2-Amino-N,N-dimethylacetamide (CAS 1857-19-8) contains a primary amine nucleophile that is absent in the comparator N,N-dimethylacetamide (CAS 127-19-5), a tertiary amide lacking any free amino group. This structural distinction is binary and absolute: the target compound can participate in nucleophilic substitution and acylation reactions as a primary amine building block, whereas the comparator cannot serve this function [1]. The presence of the primary amine enables peptide coupling and amide bond formation reactions that are mechanistically impossible for N,N-dimethylacetamide.
| Evidence Dimension | Presence of primary amine nucleophile |
|---|---|
| Target Compound Data | Primary amine (-NH2) present |
| Comparator Or Baseline | N,N-Dimethylacetamide (CAS 127-19-5): No primary amine present |
| Quantified Difference | Binary (present vs. absent) |
| Conditions | Structural analysis; functional group inventory |
Why This Matters
A compound lacking a primary amine cannot substitute for 2-amino-N,N-dimethylacetamide in any reaction requiring nucleophilic attack at the primary amine nitrogen, representing a complete functional incompatibility.
- [1] ChemChart. Similar Compounds: 2-Amino-N,N-dimethylacetamide hydrochloride (72287-77-5) and N,N-Dimethylacetamide (127-19-5). View Source
